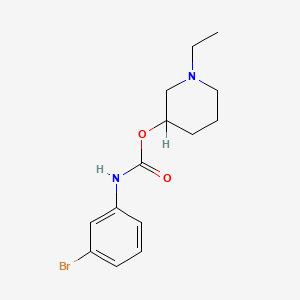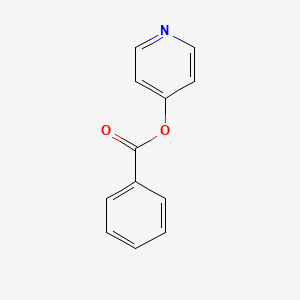
Pyridin-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to the benzoate moiety at the fourth position. It is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the field of metal-organic frameworks (MOFs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-yl benzoate typically involves the esterification of benzoic acid with pyridin-4-yl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridin-4-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-4-yl benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in pyridin-4-yl benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Pyridin-4-yl benzoic acid.
Reduction: Pyridin-4-yl benzyl alcohol.
Substitution: Various substituted pyridin-4-yl benzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-yl benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of pyridin-4-yl benzoate in various applications is primarily based on its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties such as enhanced stability, selective adsorption, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in MOFs or the inhibition of microbial growth in biological studies .
Vergleich Mit ähnlichen Verbindungen
Pyridin-4-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: Similar in structure but with the pyridine ring attached at the third position.
4-(Pyridin-3-yl)benzoate: The pyridine ring is attached at the fourth position but with a different substitution pattern on the pyridine ring.
4-(Pyridin-2-yl)benzoate: The pyridine ring is attached at the fourth position with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Eigenschaften
CAS-Nummer |
36228-61-2 |
|---|---|
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
pyridin-4-yl benzoate |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H |
InChI-Schlüssel |
RLCXXYMFUGQTMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



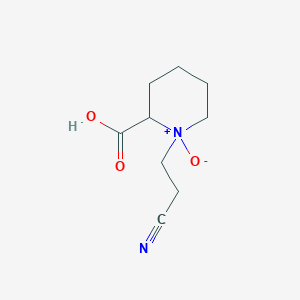
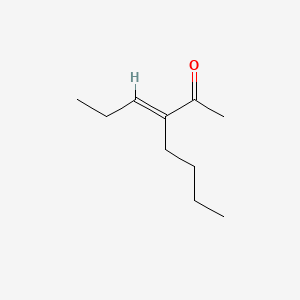
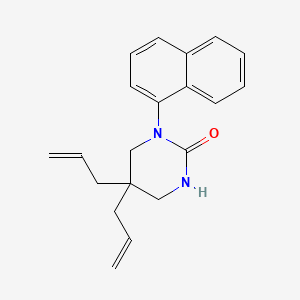


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
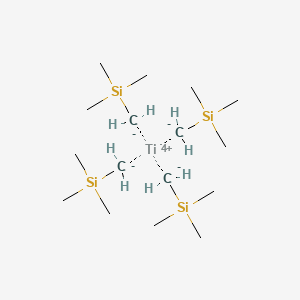
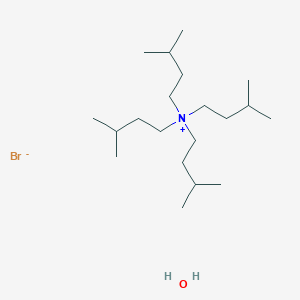
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
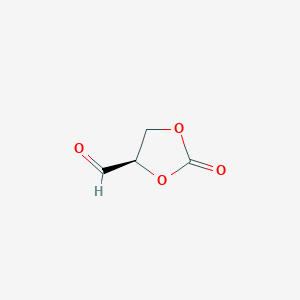
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

